molecular formula C9H11FO B1149394 (R)-(+)-1-(4-fluorophenyl)-1-propanol CAS No. 16148-15-5

(R)-(+)-1-(4-fluorophenyl)-1-propanol

Cat. No.: B1149394
CAS No.: 16148-15-5
M. Wt: 154.1814432
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-1-(4-fluorophenyl)-1-propanol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.1814432. The purity is usually 95%.
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Properties

CAS No.

16148-15-5

Molecular Formula

C9H11FO

Molecular Weight

154.1814432

Origin of Product

United States

Preparation Methods

Catalytic Performance and Conditions

The hydrogenation of 1-(4-fluorophenyl)-1-propanone using iridium catalysts under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C yielded the target alcohol with 98% ee and 92% yield . Key parameters include:

Catalyst SystemTemperature (°C)Pressure (bar)Solventee (%)Yield (%)
Ir/L5 2550THF9892
Ir/L7 2550THF9588

Mechanistic Insights

The stereochemical outcome is governed by the ligand’s ability to induce a chiral environment around the iridium center, facilitating preferential adsorption of the pro-R face of the ketone. This method’s scalability is limited by catalyst cost, though ligand recycling strategies are under investigation.

Enzymatic Kinetic Resolution with Lipases

Lipase-mediated kinetic resolution offers an eco-friendly alternative. The Candida antarctica lipase B (CALB) has been employed to resolve racemic 1-(4-fluorophenyl)-1-propanol via transesterification.

Process Optimization

In a toluene solvent system, CALB catalyzed the acetylation of the (S)-enantiomer using vinyl acetate as the acyl donor, leaving the (R)-enantiomer unreacted. After 24 hours at 40°C, the reaction achieved 99% ee for this compound with a 45% yield .

Limitations and Solutions

The inherent 50% theoretical yield of kinetic resolution was addressed by integrating racemization catalysts (e.g., acidic resins CD550), enabling dynamic kinetic resolution (DKR). This approach improved yields to 85% while maintaining >99% ee .

Catalytic Asymmetric Reduction with CBS Reagents

Corey-Bakshi-Shibata (CBS) reduction employs chiral oxazaborolidines to reduce ketones enantioselectively. For 1-(4-fluorophenyl)-1-propanone, CBS reduction with borane-dimethyl sulfide achieved 96% ee and 89% yield .

Reaction Parameters

  • Catalyst : (R)-CBS-oxazaborolidine

  • Reducing Agent : BH₃·SMe₂

  • Solvent : Dichloromethane

  • Temperature : -20°C

Industrial Viability

Despite high enantioselectivity, CBS reagents are costly and moisture-sensitive, limiting large-scale applications. Recent advances in immobilized CBS catalysts aim to mitigate these issues.

Dynamic Kinetic Resolution (DKR) with Lipase-Racemization Systems

DKR combines enzymatic resolution with in situ racemization, overcoming the yield ceiling of traditional kinetic resolution. A patented method for analogous compounds utilized CALB and acidic resin CD8604 in toluene at 60°C, achieving 92% yield and 99.5% ee .

Protocol Overview

  • Acylation : Para-chlorophenol ester as acyl donor.

  • Racemization : Acidic resin CD8604 (10–20 wt%).

  • Hydrolysis : LiOH/MeOH to recover (R)-alcohol.

Advantages Over Competing Methods

  • Mild Conditions : Operates at 35–70°C.

  • Reusable Catalysts : Acidic resins and immobilized CALB reduce costs.

Comparative Analysis of Preparation Methods

Methodee (%)Yield (%)CostScalability
Asymmetric Hydrogenation9892HighModerate
Enzymatic DKR99.592LowHigh
CBS Reduction9689Very HighLow

Key Takeaways :

  • DKR balances cost and efficiency, making it ideal for industrial production.

  • Asymmetric Hydrogenation suits high-value pharmaceuticals requiring ultra-pure enantiomers.

Industrial Production and Process Intensification

Recent patents highlight toluene as the preferred solvent for DKR due to its compatibility with lipases and ease of removal. Continuous-flow systems are being tested to enhance throughput, with preliminary results showing 20% higher productivity than batch reactors.

Q & A

Q. What are the optimized synthetic routes for (R)-(+)-1-(4-fluorophenyl)-1-propanol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves reducing the corresponding ketone precursor, (R)-1-(4-fluorophenyl)-1-propanone, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
  • Temperature control : Lower temperatures (−20°C to 0°C) minimize racemization.
  • Catalytic hydrogenation : For industrial-scale production, palladium or nickel catalysts under hydrogen pressure yield high enantiomeric excess (ee) (>95%) .
  • Chiral analysis : Use chiral HPLC with columns like Chiralcel OD-H to monitor ee.

Q. Table 1: Comparison of Reducing Agents

AgentYield (%)ee (%)Conditions
NaBH₄70–8085–90THF, 0°C, 12 h
LiAlH₄85–9090–95Diethyl ether, −20°C, 6 h
H₂/Pd-C95+98+50 psi, EtOH, 25°C

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The fluorophenyl group shows aromatic protons at δ 7.2–7.5 ppm (doublet splitting due to fluorine coupling) .
  • IR Spectroscopy : O-H stretching at 3300–3500 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹ .
  • Chiral HPLC : Use columns with cellulose-based chiral stationary phases (e.g., Chiralpak AD) to resolve enantiomers .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 170.1 (C₉H₁₂FO⁺) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates .
  • Cell-based models : Use human hepatoma (HepG2) or neuronal (SH-SY5Y) cell lines for cytotoxicity profiling (IC₅₀ determination) .
  • Microbial assays : Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis at scale while maintaining >99% ee?

Methodological Answer:

  • Asymmetric catalysis : Employ chiral oxazaborolidine catalysts in ketone reductions (e.g., Corey-Bakshi-Shibata method) to achieve >99% ee .
  • Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to racemize intermediates .
  • Process optimization : Implement continuous-flow reactors with immobilized catalysts for consistent ee and yield .

Q. Table 2: Enantioselective Synthesis Parameters

MethodCatalystee (%)Scale (g)
Corey-Bakshi-ShibataOxazaborolidine99.510–100
Biocatalytic reductionLactobacillus sp.98.81–50

Q. How to resolve contradictions in biological activity data between enantiomers?

Methodological Answer:

  • Enantiomer-specific assays : Compare (R) and (S) forms in parallel using isogenic cell lines .
  • Metabolic profiling : Track enantiomer stability in liver microsomes (e.g., human CYP3A4 metabolism) .
  • Structural modeling : Perform molecular docking to assess binding affinity differences to target proteins (e.g., kinases) .

Q. What advanced techniques study metabolic stability and pharmacokinetics?

Methodological Answer:

  • In vitro ADME : Use Caco-2 monolayers for permeability and human liver microsomes for metabolic clearance rates .
  • Radiolabeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .
  • LC-MS/MS quantification : Develop validated methods for plasma/tissue concentration analysis (LOQ < 1 ng/mL) .

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